molecular formula C7H6Cl2N4 B11888264 4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1211585-29-3

4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11888264
CAS No.: 1211585-29-3
M. Wt: 217.05 g/mol
InChI Key: QMKGHFHIIAKNPO-UHFFFAOYSA-N
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Properties

CAS No.

1211585-29-3

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

4-chloro-6-(chloromethyl)-3-methyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c1-3-5-6(9)10-4(2-8)11-7(5)13-12-3/h2H2,1H3,(H,10,11,12,13)

InChI Key

QMKGHFHIIAKNPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)N=C(N=C2Cl)CCl

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from Ethyl 5-Amino-1-methyl-1H-pyrazole-4-carboxylate

The most efficient method involves a two-step synthesis starting from commercially available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (5 ).

Step 1: Formation of Pyrimidinone Intermediate
The ester 5 reacts with chloroacetonitrile in dioxane under reflux conditions to yield 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (2b ). This cyclization step proceeds with an 83% yield, significantly higher than earlier methods that reported yields below 30%. Key advantages include the use of cost-effective reagents and minimal purification requirements.

Step 2: Chlorination with Phosphorus Oxychloride
The intermediate 2b undergoes chlorination using phosphorus oxychloride (POCl₃) in toluene with diethylisopropylamine as a base. Refluxing for 18 hours at 110°C produces the target compound, 4-chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b ), in 72% yield. The reaction mixture is quenched with ice water, and the organic phase is washed with sodium bicarbonate and brine before purification via alumina filtration.

Table 1: Comparison of Synthetic Methods

ParameterMethod AMethod B
Starting MaterialEthyl 5-amino-1-methyl-pyrazole-4-carboxylateCarboxamide derivatives
ReagentsChloroacetonitrile, POCl₃POCl₃, Diethylisopropylamine
SolventDioxane, TolueneToluene
Reaction Time18 hours24 hours
Yield72%29%
PurificationAlumina filtrationColumn chromatography

Alternative Route via Carboxamide Derivatives

An alternative approach begins with 5-amino-1H-pyrazole-4-carboxamides (4 ), which are treated with chloroacetyl chloride to form pyrimidinones (2 ). Subsequent chlorination with POCl₃ yields the target compound. However, this method suffers from lower yields (29%) and requires additional steps for carboxamide preparation.

Optimization Strategies for Enhanced Efficiency

Solvent and Base Selection

The use of toluene as a solvent in Method A improves reaction homogeneity and facilitates easier work-up compared to dichloromethane or tetrahydrofuran. Diethylisopropylamine enhances the chlorination efficiency by neutralizing HCl byproducts, preventing undesired side reactions.

Temperature Control

Maintaining a reflux temperature of 110°C ensures complete conversion of the pyrimidinone intermediate (2b ) to the chlorinated product. Lower temperatures result in incomplete reactions, while higher temperatures promote decomposition.

Characterization and Quality Control

Spectroscopic Analysis

The structure of 1b is confirmed through:

  • 1H NMR : Singlets at δ 4.08 ppm (Me), δ 4.92 ppm (ClCH₂), and δ 8.46 ppm (pyrazole C-H).

  • IR Spectroscopy : Peaks at 3434 cm⁻¹ (N-H stretch) and 1722 cm⁻¹ (C=O stretch of intermediate 2b ).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 247.0245 (calculated 247.0248).

Table 2: Key Spectroscopic Data

TechniqueObservationsSignificance
1H NMRδ 8.46 ppm (pyrazole H)Confirms aromatic proton environment
IR1722 cm⁻¹ (C=O)Validates intermediate structure
HRMSΔ < 0.0003 DaEnsures molecular formula accuracy

Challenges and Mitigation

Regioselectivity in Chlorination

The chlorination step exhibits high regioselectivity for the 4-position of the pyrimidine ring. Competing reactions at the chloromethyl group are suppressed by steric hindrance from the methyl substituent.

Purification Difficulties

The product’s solubility in polar solvents complicates crystallization. Alumina filtration effectively removes impurities without requiring column chromatography, reducing costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with amines can yield various substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves a two-step process starting from commercially available precursors. The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry, confirming its structure and purity.

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has shown potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. For example, it has been identified to inhibit Src kinase, which is crucial for cancer cell signaling pathways. Studies have demonstrated that structural modifications can enhance its efficacy against various cancer types.
  • Anti-inflammatory Properties :
    • Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Antimicrobial Activity :
    • Some studies have suggested that the compound may possess antimicrobial properties, although further research is needed to substantiate these findings.

Biological Research

  • Biochemical Pathway Studies :
    • The compound serves as a tool for studying biochemical pathways and molecular interactions within cells. Its ability to modulate enzyme activity makes it useful in exploring cellular mechanisms.
  • Drug Development :
    • As a versatile intermediate, this compound can be used to synthesize various derivatives with enhanced pharmacological properties.

Case Study 1: Src Kinase Inhibition

A study investigated the effects of this compound on Src kinase activity in glioblastoma cells. The results showed a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

CompoundActivityIC50 (nM)
This compoundSrc Inhibition150

Case Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of related compounds, the pyrazolo[3,4-d]pyrimidine derivatives demonstrated reduced levels of pro-inflammatory cytokines in vitro. This suggests their potential utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. As a purine analog, it can inhibit enzymes involved in nucleotide synthesis and DNA replication . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Biological Activity

4-Chloro-6-(chloromethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by its unique structural features that contribute to its reactivity and biological properties. The molecular formula of this compound is C7H7Cl2N4C_7H_7Cl_2N_4, and it typically appears as a white solid soluble in various organic solvents.

Chemical Structure and Properties

The structure of this compound includes:

  • A chloromethyl group at the 6-position
  • A methyl group at the 3-position of the pyrazole ring
  • A chlorine atom at the 4-position of the pyrimidine structure

These substituents enhance the compound's reactivity, allowing it to engage in nucleophilic substitution reactions, which are critical for synthesizing derivatives with potential pharmacological effects.

Table 1: Structural Features and Properties

PropertyDetails
Molecular FormulaC7H7Cl2N4C_7H_7Cl_2N_4
AppearanceWhite solid
SolubilitySoluble in organic solvents (e.g., methylene chloride)
ReactivityEngages in nucleophilic substitution reactions

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, compounds derived from this structure have been tested against various cancer cell lines, including HeLa and HCT116, demonstrating potent antiproliferative effects. The mechanism often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

  • Inhibition of Cell Proliferation : A study evaluated the effects of a derivative of this compound on A431 vulvar epidermal carcinoma cells. The results showed a significant reduction in cell proliferation and invasion capabilities, suggesting its potential as an anticancer agent .
  • Selectivity Towards CDKs : Another investigation highlighted a derivative's selective inhibition of CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM, respectively. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy against cancer .

The biological activity of this compound derivatives primarily involves:

  • Inhibition of Kinase Activity : Compounds targeting CDKs can halt cell cycle progression.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.

Synthesis Methods

Several synthetic routes have been developed to produce this compound. A notable method involves reacting ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile under reflux conditions, yielding high purity products suitable for further biological testing .

Table 2: Synthesis Overview

Synthesis MethodYieldKey Reagents
Reaction with chloroacetonitrile83%Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
Series reactions with carboxamide derivativesVariablePhosphorus oxychloride (POCl₃)

Q & A

Q. Table 1: SAR Trends

Substituent PositionModificationBiological Impact
6ChloromethylEnhances covalent binding
3MethylImproves metabolic stability
1Aryl groupsModulates kinase selectivity

What methodologies address low yields in nucleophilic substitution reactions?

Advanced
Low yields (e.g., 27% in trifluoromethoxyphenyl derivatives) are mitigated by:

  • Optimized Coupling Conditions: Use Na2_2CO3_3 as a base and Pd catalysts for Suzuki-Miyaura reactions .
  • Purification Strategies: Dual purification via flash chromatography (4→15% MeOH in CH2_2Cl2_2) and RP-HPLC improves purity .
  • Solvent-Free Microwave Synthesis: Reduces side reactions and enhances reaction efficiency .

What biological activities are reported for this compound?

Basic
The compound exhibits:

  • Antitumor Activity: IC50_{50} values of 0.326–4.31 μM in hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLaS3) .
  • Kinase Inhibition: Chloromethyl derivatives target ATP-binding pockets in kinases like EGFR and VEGFR .
  • Antidepressant Potential: Piperazine-linked analogs show serotonin receptor modulation .

How to resolve contradictions in biological activity data?

Advanced
Discrepancies arise from:

  • Cell Line Variability: HepG2 (liver) vs. HCT116 (colon) may differ in transporter expression .
  • Assay Conditions: Varying ATP concentrations in kinase assays alter IC50_{50} values.
  • Metabolic Stability: Methyl groups improve half-life in hepatic microsomes, affecting in vivo vs. in vitro results .

Recommendations:

  • Standardize assay protocols (e.g., ATP concentration).
  • Use isogenic cell lines to control for genetic background.

What in vivo models assess pharmacokinetics and toxicity?

Q. Advanced

  • Rodent Xenografts: Evaluate tumor regression in nude mice with HCT116 implants .
  • Pharmacokinetic Profiling: Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS.
  • Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeated-dose studies .

What analytical techniques confirm purity and identity during synthesis?

Q. Basic

  • HPLC: Purity >95% confirmed with C18 columns (0.2% formic acid/MeCN gradient) .
  • TLC: Monitor reaction progress using silica gel plates (CH2_2Cl2_2:MeOH 9:1) .
  • Elemental Analysis: Validate C, H, N content (e.g., C: 51.64% calculated vs. 51.43% observed) .

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